2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-[(2,3,4,5,6-Pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a fluorinated acetamide derivative characterized by a pentafluorophenyl sulfanyl group and a 4-(trifluoromethoxy)phenyl acetamide moiety. Its molecular formula is C₁₄H₈F₈NO₂S, with a calculated molecular weight of approximately 434.3 g/mol . The compound’s structure combines high electronegativity and lipophilicity due to the presence of eight fluorine atoms, which may enhance membrane permeability and target binding in biological systems. It has been synthesized and made available commercially at 95% purity, indicating its relevance in pharmacological research .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F8NO2S/c16-9-10(17)12(19)14(13(20)11(9)18)27-5-8(25)24-6-1-3-7(4-2-6)26-15(21,22)23/h1-4H,5H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJLPGHUQOOJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C(=C(C(=C2F)F)F)F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F8NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5,6-pentafluorothiophenol and 4-(trifluoromethoxy)aniline.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, which can enhance its binding affinity to target proteins and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pentafluorophenyl Sulfanyl Derivatives
Target Compound :
2-[(4-Fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide ():
- Sulfanyl Group : 4-Fluorophenyl (less fluorinated).
- Acetamide Group : 2,3,4,5,6-Pentafluorophenyl.
- Molecular Weight : ~403.3 g/mol.
- Key Features : Reduced fluorine content on the sulfanyl group may lower lipophilicity compared to the target compound.
Heterocyclic Sulfanyl Derivatives
- 2-[(3-Isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Sulfanyl Group: Quinazolinone ring (heterocyclic). Acetamide Group: 4-(Trifluoromethoxy)phenyl. Molecular Weight: 451.46 g/mol.
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Sulfanyl Group: Thieno-pyrimidinyl (heterocyclic). Acetamide Group: 2-(Trifluoromethyl)phenyl. Molecular Weight: ~513.9 g/mol. Key Features: The bulkier heterocycle and trifluoromethyl group may alter steric interactions in enzyme binding .
Triazolylsulfanyl Derivatives
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
